N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide
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Overview
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” is a complex organic compound. It’s related to the class of compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular formula of “N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives can be complex and varied. For instance, one study found that a product was extracted with 15 mL of chloroform and was purified by column chromatography on alumina using chloroform as eluent, followed by recrystallization from ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” include a density of 1.1±0.1 g/cm3, boiling point of 277.1±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.6±3.0 kJ/mol, flash point of 121.4±20.4 °C, and index of refraction of 1.592 .Scientific Research Applications
Metabolism and Bioavailability
One study explored the disposition and metabolism of a compound structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide, specifically SB-649868, an orexin 1 and 2 receptor antagonist. It was noted that SB-649868 underwent extensive metabolism, with elimination primarily via feces, highlighting the complex biotransformation pathways these compounds can undergo (Renzulli et al., 2011).
Therapeutic Potential
The study of furan derivatives, such as N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide, extends into their potential therapeutic applications. For instance, compounds affecting the orexin system, like SB-649868, are under investigation for their potential in treating insomnia due to their role in sleep-wake regulation (Renzulli et al., 2011).
Biological Effects and Safety
Investigations into related compounds have also considered their safety profile and biological effects. For example, studies on the acute toxicity of novel psychoactive benzofurans shed light on the physiological and toxicological responses to these compounds, which can inform safety assessments for therapeutic use (Hofer et al., 2017).
Metabolomics and Nutritional Insights
Research into the metabolomics profiles of patients in response to dietary interventions with n-3 fatty acids offers insights into how furan derivatives might interact with biological systems, contributing to our understanding of their metabolism and potential health impacts (Zheng et al., 2016).
Mechanism of Action
Target of Action
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide is a potent enhancer substance with catecholaminergic and serotoninergic activity in the brain . It targets major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR .
Mode of Action
The interaction of this compound with its targets results in significant inhibition of tumor growth . The mechanism of action is dose-dependent. High doses directly inhibit the main signaling pathways, whereas low doses activate them .
Biochemical Pathways
This compound affects the MAPK and Akt/mTOR pathways . Exposure to low doses results in elevated activity of the mTOR pathway together with p16 INK-induced cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action culminate in cell cycle inhibition . This is mirrored by the decrease of cyclin D1, CDK4, and PCNA . The compound also has a beneficial effect on body weight, suggesting that it can at least partially compensate for cancer-related wasting .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of “N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” could be in the development of new therapeutic drugs.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-7,9-11H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZJMKXHWGQQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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